molecular formula C7H5BrClNO2 B1421168 Methyl 6-bromo-2-chloronicotinate CAS No. 1142192-03-7

Methyl 6-bromo-2-chloronicotinate

Cat. No. B1421168
M. Wt: 250.48 g/mol
InChI Key: RSFOIRKITQYSLT-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-chloronicotinate” is a potential hypolipidemic agent and a nicotinic acid analog . It is a heterocyclic compound that affects free fatty acid mobilization in vivo .


Molecular Structure Analysis

The molecular formula of “Methyl 6-bromo-2-chloronicotinate” is C7H5BrClNO2 . The exact mass is 248.91900 . The structure includes a methyl group attached to a nicotinate ring, which is further substituted with bromine and chlorine atoms .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-2-chloronicotinate” has a molecular weight of 250.47700 . The exact physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

1. Solid-Liquid Equilibrium Behavior Analysis

Methyl 6-bromo-2-chloronicotinate is closely related to 6-Chloronicotinic acid (6-CNA), whose solid-liquid equilibrium behavior in various solvents has been studied. This research contributes to understanding the solubility and interaction dynamics of similar compounds, including Methyl 6-bromo-2-chloronicotinate, in different solvents, which is crucial for applications in chemical synthesis and pharmaceutical formulation (Guo et al., 2021).

2. Synthesis of Related Compounds

The synthesis methods for compounds related to Methyl 6-bromo-2-chloronicotinate, such as 2-Bromo-6-methoxynaphthalene, have been developed. These methods are significant for the production of intermediates in non-steroidal anti-inflammatory drugs and highlight the potential of Methyl 6-bromo-2-chloronicotinate in medicinal chemistry (Xu & He, 2010).

3. Pharmaceutical Applications

Research on derivatives of 6-chloronicotinic acid, closely related to Methyl 6-bromo-2-chloronicotinate, reveals their potential in creating anti-inflammatory drugs. This signifies the possible application of Methyl 6-bromo-2-chloronicotinate in drug development and pharmaceutical research (Cadena et al., 1977).

Safety And Hazards

“Methyl 6-bromo-2-chloronicotinate” is classified as Acute Tox. 4 for oral toxicity, indicating it may be harmful if swallowed . In case of exposure, it is recommended to consult a physician, move to fresh air if inhaled, wash off with soap and plenty of water if in contact with skin, and rinse mouth with water if swallowed .

properties

IUPAC Name

methyl 6-bromo-2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOIRKITQYSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673923
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-chloronicotinate

CAS RN

1142192-03-7
Record name Methyl 6-bromo-2-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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